molecular formula C22H19ClN4O4 B3963613 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-chlorobenzoate

4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-chlorobenzoate

Cat. No. B3963613
M. Wt: 438.9 g/mol
InChI Key: ODKKXOWWAJVQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-chlorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is synthesized using a specific method and has unique biochemical and physiological effects.

Scientific Research Applications

4-[Bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-chlorobenzoate has potential applications in various fields of scientific research. In medicine, this compound has been studied for its anticancer properties. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In agriculture, this compound has been studied for its antifungal properties. It has been reported to have a broad spectrum of antifungal activity against various plant pathogens. In material science, this compound has been studied for its potential use as a photoresponsive material. It has been reported to have good photochromic properties and can be used in optical devices.

Mechanism of Action

The mechanism of action of 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-chlorobenzoate varies depending on its application. In medicine, it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It does this by targeting specific proteins involved in the cell cycle and inhibiting their activity. In agriculture, it inhibits the growth of plant pathogens by disrupting their cell membranes. In material science, it undergoes a reversible photochromic reaction upon exposure to light, leading to a change in its color and optical properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicine, it has been reported to have low toxicity and does not affect normal cells. In agriculture, it has been reported to be safe for use on plants and does not have any adverse effects on the environment. In material science, it has been reported to have good stability and durability.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-chlorobenzoate in lab experiments include its high yield, good stability, and low toxicity. However, its limitations include its high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the research of 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-chlorobenzoate. In medicine, further studies can be conducted to optimize its anticancer properties and to investigate its potential use in combination therapy with other anticancer drugs. In agriculture, further studies can be conducted to investigate its potential use as a biopesticide and to optimize its antifungal properties. In material science, further studies can be conducted to investigate its potential use in optical devices and to optimize its photochromic properties.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to achieve a high yield of the product, and its mechanism of action varies depending on its application. It has unique biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research of this compound, and further studies can be conducted to optimize its properties and to investigate its potential use in various applications.

properties

IUPAC Name

[4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]phenyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O4/c1-11-17(20(28)26-24-11)19(18-12(2)25-27-21(18)29)13-7-9-14(10-8-13)31-22(30)15-5-3-4-6-16(15)23/h3-10,19H,1-2H3,(H2,24,26,28)(H2,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKKXOWWAJVQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl)C4=C(NNC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-chlorobenzoate
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4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-chlorobenzoate
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4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-chlorobenzoate
Reactant of Route 4
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-chlorobenzoate
Reactant of Route 5
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-chlorobenzoate
Reactant of Route 6
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-chlorobenzoate

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